2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
Description
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a para-substituted isopropoxy phenyl group at position 2 of the cyclopropane ring. The cyclopropane core introduces significant ring strain, which often enhances binding affinity in medicinal chemistry by restricting conformational flexibility . The isopropoxy substituent (C3H7O) contributes to moderate lipophilicity, balancing solubility and membrane permeability. While its exact molecular weight is calculated as ~220.23 g/mol (C13H16O3), similar compounds in the literature range between 194–236 g/mol, depending on substituents .
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTVHQATJKATCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, under controlled temperature and pressure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and carboxylic acid group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects :
- Isopropoxy vs. Longer Alkoxy Chains : The target’s isopropoxy group (C3) offers a balance between lipophilicity and steric bulk. Longer chains (e.g., butoxy, pentyloxy) enhance lipophilicity but may reduce solubility and increase metabolic oxidation risks .
- Ether vs. Ester Groups : Ethers (as in the target) are more metabolically stable than esters, which are susceptible to esterase-mediated hydrolysis .
- Hydroxy and Methoxycarbonyl Groups : Polar substituents (e.g., in ) improve aqueous solubility but may limit blood-brain barrier penetration .
- However, synthetic challenges arise due to the ring’s instability under acidic or high-temperature conditions .
Research Findings and Data Gaps
- Metabolic Stability : Isopropoxy-containing compounds show slower hepatic clearance compared to esters but faster than longer alkoxy chains .
- Toxicity: Limited data exist for the target compound, but analogs with similar substituents (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile ) emphasize the need for thorough toxicological profiling.
Biological Activity
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound notable for its unique cyclopropane structure and potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C13H16O3
- Molecular Weight : 220.26 g/mol
- CAS Number : 1182778-53-5
The compound features a cyclopropane ring, which contributes to its distinctive chemical properties and biological activities. The presence of a propan-2-yloxy group attached to a phenyl ring enhances its reactivity and potential therapeutic applications.
Orexin Receptor Antagonism
Research indicates that this compound acts as an orexin receptor antagonist. Orexin receptors are critical in regulating sleep-wake cycles, and antagonists of these receptors are being explored for their potential in treating insomnia and other sleep disorders.
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects. This suggests that the compound may also possess similar properties, making it a candidate for further pharmacological exploration.
In Vitro Studies
In vitro assays have been utilized to evaluate the efficacy and safety profile of this compound. These studies typically focus on its binding affinity to orexin receptors and other relevant biological targets. The results from these assays are crucial for understanding the mechanism of action and potential therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | Structure | Contains a methoxy group; studied for anti-inflammatory properties. |
| 2-[4-(Butoxy)phenyl]cyclopropane-1-carboxylic acid | Structure | Features a longer butoxy chain; may exhibit different pharmacokinetics. |
| 3-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | Structure | Fluorine substitution enhances lipophilicity; investigated for neuroactive properties. |
These comparisons highlight how the functional groups influence both chemical reactivity and biological activity.
In Silico Studies
Recent studies have employed molecular docking techniques to assess the binding interactions of this compound with various biological targets. For instance, docking simulations have shown promising binding affinities, suggesting its potential as a therapeutic agent against specific targets such as PD-L1 in cancer therapy .
Experimental Results
In experimental settings, the compound has been tested against various cell lines, including U937 human myeloid leukemia cells. These tests revealed that while the compound exhibits effective inhibition on cell proliferation, it does not induce cytotoxicity, indicating a favorable safety profile for further development .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid?
- Methodological Answer : Cyclopropane derivatives are typically synthesized via cyclopropanation reactions. A common approach involves the use of vinyl ether intermediates or transition-metal-catalyzed cross-coupling. For example, cyclopropanation of 4-(propan-2-yloxy)styrene derivatives with carbene precursors (e.g., diazo compounds) can yield the cyclopropane core. Subsequent oxidation or functional group interconversion may be required to introduce the carboxylic acid moiety. Building block strategies, as seen in analogous cyclopropane-containing compounds (e.g., 1-(4-chlorophenyl)cyclopropane derivatives), suggest the use of pre-functionalized aryl groups coupled to cyclopropane precursors .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the cyclopropane ring (characteristic upfield shifts for cyclopropane protons) and the isopropoxy group (split signals for CH(CH₃)₂).
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, especially for small molecules with rigid cyclopropane rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for purity assessment .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic refinement of cyclopropane derivatives?
- Methodological Answer : Discrepancies in crystallographic data (e.g., poor fit between observed and calculated electron density maps) may arise from disorder in the cyclopropane ring or isopropoxy group. Strategies include:
- Applying restraints (e.g., DFIX, SIMU) to maintain reasonable geometry during refinement.
- Using twin refinement (via SHELXL) for crystals with twinning phenomena.
- Validating thermal displacement parameters (ADPs) to detect overfitting. Cross-validation with spectroscopic data (e.g., NMR) ensures structural consistency .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., cyclooxygenase, kinases) using fluorescence-based or colorimetric assays. For example, cyclopropane-containing analogs have been studied for antimicrobial activity via bacterial growth inhibition assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for G-protein-coupled receptors) can quantify affinity. Structural analogs (e.g., LPA1 antagonists) demonstrate the importance of cyclopropane geometry in receptor binding .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines assess antiproliferative effects, with IC₅₀ values used to rank potency .
Q. How does the electronic nature of the isopropoxy group influence the compound’s reactivity?
- Methodological Answer : The electron-donating isopropoxy group alters the electronic density of the aryl ring, affecting:
- Acid Dissociation Constant (pKa) : The carboxylic acid’s acidity may decrease due to resonance stabilization from the electron-rich aryl group.
- Photostability : UV-vis spectroscopy can track degradation under light exposure, with electron-donating groups potentially reducing photolytic cleavage.
- Electrophilic Substitution : The para-substituted isopropoxy group directs further functionalization (e.g., nitration, halogenation) to meta positions, as seen in related chlorophenylcyclopropane derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
